Propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a unique substitution pattern. Its structure comprises a 1-benzofuran core substituted at position 2 with a methyl group, at position 3 with a propan-2-yl ester, and at position 5 with a 2-hydrazinyl-2-oxoethoxy moiety. The hydrazinyl-2-oxoethoxy group distinguishes it from structurally related compounds, as hydrazine derivatives are known for their nucleophilic and chelating properties .
Properties
IUPAC Name |
propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8(2)21-15(19)14-9(3)22-12-5-4-10(6-11(12)14)20-7-13(18)17-16/h4-6,8H,7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPCREGSEWYEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)NN)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps One common method includes the esterification of 2-methyl-1-benzofuran-3-carboxylic acid with isopropanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce hydrazones.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly for cancer therapies due to its ability to induce apoptosis in cancer cells. Research indicates that it may target specific metabolic pathways involved in tumor growth.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness could be attributed to structural features that facilitate interaction with microbial targets.
- Antibacterial Effects : Exhibits significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal Properties : Preliminary studies suggest potential efficacy against certain fungal infections.
Neuroprotective Applications
The compound's ability to interact with neural receptors suggests potential applications in neuroprotection. This could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation.
Study on Cytotoxicity
A notable study evaluated the cytotoxic effects of propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate on various cancer cell lines:
- Results : The compound exhibited IC50 values comparable to established anticancer agents, highlighting its potential as a therapeutic candidate.
Mechanistic Studies
Research focused on the compound's interaction with enzymes involved in metabolic pathways revealed:
- Inhibition of Key Enzymes : The compound was found to inhibit enzymes critical for tumor metabolism, suggesting a mechanism for its anticancer effects.
Pharmacokinetics
Initial pharmacokinetic studies indicated favorable absorption and distribution characteristics, supporting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzofuran core may interact with biological membranes or receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
The following table and analysis compare the target compound with structurally analogous benzofuran derivatives, focusing on substituent variations, molecular properties, and inferred reactivity.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Reactivity :
- The hydrazinyl-2-oxoethoxy group in the target compound introduces a hydrazide (-NH-NH-CO-) motif, which is absent in the other derivatives. This group enhances nucleophilicity and metal-binding capacity, making the compound a candidate for coordination chemistry or protease inhibition .
- In contrast, the isobutyryloxy () and acetyloxy () substituents are ester-based, favoring lipophilicity and metabolic stability, typical of prodrug designs.
Molecular Weight and Solubility: The target compound’s higher molecular weight (~318 g/mol) compared to the acetyloxy derivative (262 g/mol) suggests reduced solubility in nonpolar solvents. However, the hydrazide group may improve aqueous solubility via hydrogen bonding .
The target compound’s hydrazine group, however, may complicate synthesis due to oxidative instability .
Biological Activity :
- Hydrazide derivatives are associated with antimicrobial and anticancer activities, whereas ester derivatives (e.g., and ) are often explored as anti-inflammatory or analgesic agents .
Crystallographic and Computational Insights
While direct crystallographic data for the target compound are unavailable, related benzofuran derivatives (e.g., ) are typically analyzed using SHELXL for structure refinement and ORTEP-3 for visualization .
Biological Activity
Propan-2-yl 5-(2-hydrazinyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, also known by its CAS number 315237-57-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is , and it features a benzofuran core with hydrazine and ester functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with hydrazine moieties often exhibit significant biological activities, including:
- Antimicrobial properties : Many hydrazones have shown promise against various bacterial and fungal strains.
- Anticancer activity : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory effects : Compounds with similar structures have demonstrated potential in reducing inflammation.
Antimicrobial Activity
A study highlighted the antimicrobial properties of hydrazone derivatives, indicating that the presence of the hydrazine group enhances activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it might interact with microbial cell membranes, disrupting their integrity and function.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Preliminary studies on related benzofuran derivatives suggest potential anticancer effects. For instance, one study reported that a similar compound inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases.
Case Study
In a controlled experiment, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours.
The biological activity of this compound is hypothesized to involve:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Interaction with DNA : Some studies suggest that benzofuran derivatives can intercalate into DNA, disrupting replication.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies on related hydrazone derivatives indicate low toxicity at therapeutic doses. For example, in murine models, administration did not result in significant changes in biochemical markers or histopathological alterations at doses up to 100 mg/kg.
Q & A
Q. What are the common synthetic routes for preparing benzofuran-3-carboxylate derivatives, and how can they be adapted for this compound?
The synthesis typically involves coupling hydrazinyl-oxoethoxy moieties to a benzofuran core. A validated approach includes:
- Step 1 : Construct the 2-methyl-1-benzofuran-3-carboxylate scaffold via [3,3]-sigmatropic rearrangement, as demonstrated using NaH in THF to deprotonate intermediates .
- Step 2 : Introduce the 5-(2-hydrazinyl-2-oxoethoxy) side chain via nucleophilic substitution or esterification. For example, refluxing with potassium hydroxide in methanol/water followed by acidification can yield carboxylic acid intermediates, which are then functionalized with hydrazine derivatives .
- Key reagents : NaH, THF, hydrazine hydrate, and anhydrides (e.g., propionic or butyric anhydride for ester formation) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?
- NMR : Use - and -NMR to confirm substitution patterns on the benzofuran ring and hydrazinyl-oxoethoxy group. Look for characteristic shifts: benzofuran protons at δ 6.5–8.0 ppm, hydrazine NH at δ 4.0–5.0 ppm .
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between carboxyl groups) to validate planar benzofuran geometry and side-chain orientation .
- IR : Identify carbonyl stretches (C=O at ~1689–1740 cm) and NH vibrations (hydrazine at ~3200–3400 cm) .
Q. What safety precautions are essential when handling this compound?
- Hazards : Skin/eye irritation and respiratory toxicity due to reactive hydrazine and ester groups .
- Protocols : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of dust. Store in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of the hydrazinyl-oxoethoxy moiety?
- Variable testing : Adjust reaction time (e.g., 3–24 hours), temperature (reflux vs. room temperature), and solvent polarity (THF vs. DMF). Evidence shows that anhydride-based esterification under reflux achieves 60–80% yields .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency for hydrazine derivatives, as seen in nitroarene reductive cyclizations .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate pure products .
Q. How do computational methods (e.g., DFT) aid in understanding electronic properties and reactivity?
- DFT applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydrazinyl group’s electron-donating effects can stabilize charge-transfer interactions .
- Mechanistic insights : Simulate transition states for ester hydrolysis or hydrazine oxidation pathways to guide synthetic modifications .
Q. How should researchers address contradictions in spectroscopic data or crystallographic results?
- Case study : If NMR signals conflict with X-ray data (e.g., unexpected diastereomers), re-evaluate sample purity via HPLC and repeat crystallography under varied conditions (e.g., benzene evaporation vs. slow diffusion) .
- Dynamic effects : Consider rotational barriers in ester groups that may cause splitting in NMR but not in static crystal structures .
Q. What strategies are effective for evaluating the compound’s bioactivity in pharmacological studies?
- In vitro assays : Test antibacterial/antifungal activity via MIC (Minimum Inhibitory Concentration) assays against model strains (e.g., E. coli, S. aureus) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential, noting hydrazine’s role in apoptosis induction .
Methodological Notes
- Synthetic reproducibility : Document solvent drying (e.g., THF over Na/benzophenone) and inert atmosphere (N/Ar) to prevent side reactions .
- Data validation : Cross-reference NMR with HRMS for molecular formula confirmation and DSC (Differential Scanning Calorimetry) for thermal stability analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
